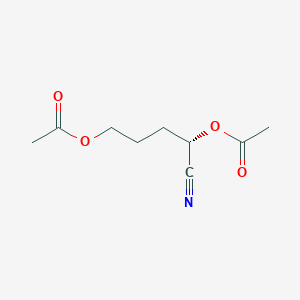

(1S)-1-Cyanobutane-1,4-diyl diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-Cyanobutane-1,4-diyl diacetate is an organic compound with a unique structure that includes a cyanobutane backbone and two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cyanobutane-1,4-diyl diacetate typically involves the reaction of a cyanobutane derivative with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cyanobutane-1,4-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyanide group to an amine group.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-Cyanobutane-1,4-diyl diacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-Cyanobutane-1,4-diyl diacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanide group can participate in nucleophilic addition reactions, while the acetate groups can undergo hydrolysis to release acetic acid. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-Cyanobutane-1,4-diyl diacetate: A stereoisomer with similar chemical properties but different biological activity.

1-Cyanobutane-1,4-diyl diacetate: Lacks the stereospecificity of the (1S) isomer.

Butane-1,4-diyl diacetate: Similar structure but without the cyanide group.

Uniqueness

(1S)-1-Cyanobutane-1,4-diyl diacetate is unique due to its specific stereochemistry and the presence of both cyanide and acetate functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Biological Activity

(1S)-1-Cyanobutane-1,4-diyl diacetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H14N2O4

- Molecular Weight : 174.1944 g/mol

- IUPAC Name : this compound

- CAS Number : 71407539

The compound features a cyanide group attached to a butane backbone with two acetate groups, which may influence its biological interactions.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The data indicates that this compound exhibits significant cytotoxicity, particularly against H157 and BE(2)-C cell lines.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways. Specifically, the compound may interact with mitochondrial pathways leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Study 1: In Vivo Efficacy

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% over a treatment period of four weeks.

Case Study 2: Skin Irritation Studies

In dermatological applications, this compound was evaluated for its potential skin irritation properties. Results indicated that at concentrations below 10%, the compound did not cause significant irritation compared to standard irritants like capsaicin. This suggests potential for use in topical formulations aimed at reducing skin discomfort while providing therapeutic benefits.

Properties

CAS No. |

804556-49-8 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

[(4S)-4-acetyloxy-4-cyanobutyl] acetate |

InChI |

InChI=1S/C9H13NO4/c1-7(11)13-5-3-4-9(6-10)14-8(2)12/h9H,3-5H2,1-2H3/t9-/m0/s1 |

InChI Key |

BIOSKAKRUYHNII-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)OCCC[C@@H](C#N)OC(=O)C |

Canonical SMILES |

CC(=O)OCCCC(C#N)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.